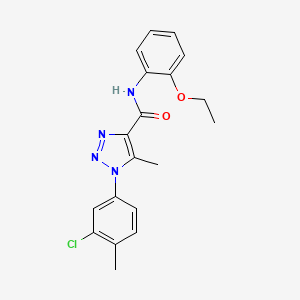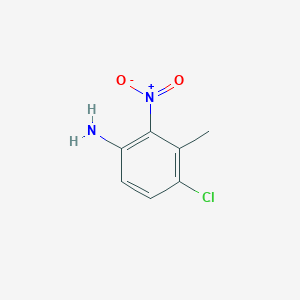
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of acetamide, which is a functional group characterized by a carbonyl group attached to a nitrogen atom. The structure of the compound suggests it is a complex molecule with multiple aromatic rings and substituents, including a dimethylamino group, a phenylpiperazine moiety, and an ethoxyphenyl group. This type of compound is often explored for its potential interactions with various biological receptors.
Synthesis Analysis
The synthesis of related N-(arylpiperazinyl)acetamide derivatives has been reported, where the compounds were synthesized and biologically evaluated for their affinity towards serotonin and dopamine receptors . Another study focused on the synthesis of a similar compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, which was achieved with an overall yield of 77% . The synthesis involved multiple steps, including reduction, acetylation, ethylation, and condensation. Improvements in the synthesis process were also explored, such as the use of potassium hydroxide and acetone in the ethylation step to reduce costs and simplify the procedure .
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be complex, and their analysis often requires advanced techniques such as NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . These techniques allow for the determination of the molecular conformation and the identification of functional groups present in the compound.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can involve various reactions, such as transsilylation, as seen in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide . The reactivity is influenced by the presence of electron-donating or electron-withdrawing groups attached to the aromatic rings, which can affect the compound's interaction with reagents and catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-ethoxyphenyl)acetamide would likely include its solubility in various solvents, melting point, boiling point, and stability under different conditions. These properties are crucial for understanding the compound's behavior in biological systems and for developing suitable formulations for potential therapeutic applications. Although the specific properties of this compound are not detailed in the provided papers, similar compounds have been characterized using HPLC to determine purity, which suggests that chromatographic techniques could be employed for this purpose as well .
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Derivatives
The synthesis of various derivatives of this compound has been explored, focusing on enhancing its potential biological activities. For instance, derivatives incorporating phenylpiperazine and ethoxyphenyl groups have been evaluated for their potential anticancer, anti-inflammatory, and analgesic properties. Such studies aim to develop new chemical entities that could serve as potent agents in treating various conditions (Rani, Pal, Hegde, & Hashim, 2014; Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial Applications
Thiazolidinone derivatives synthesized from key intermediates of this compound have shown significant antimicrobial activity against various bacterial and fungal strains. Such research underscores the potential of these derivatives in developing new antimicrobial agents that can be effective against a wide range of pathogens (Patel, Kumari, & Patel, 2012).
Chemical Utility in Herbicide Development
The chemical framework of this compound has been utilized in the development of herbicides and related agricultural chemicals. Studies have focused on the radiosynthesis of herbicides and safeners to understand their metabolism and mode of action, indicating the relevance of such chemical structures in agricultural science (Latli & Casida, 1995).
Structural and Mechanistic Studies
Structural studies on co-crystals and salts of derivatives related to this compound have been conducted to understand the molecular interactions and structural motifs that contribute to their biological activity. Such research can inform the design of more effective derivatives through a deeper understanding of molecular geometry and interactions (Karmakar, Kalita, & Baruah, 2009).
Chemoselective Acetylation and Pharmaceutical Intermediates
The compound and its derivatives have been used in chemoselective acetylation processes, highlighting their utility in the synthesis of pharmaceutical intermediates. Such applications are crucial for the development of antimalarial drugs and other therapeutic agents (Magadum & Yadav, 2018).
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O2/c1-4-36-28-16-10-24(11-17-28)22-30(35)31-23-29(25-12-14-26(15-13-25)32(2)3)34-20-18-33(19-21-34)27-8-6-5-7-9-27/h5-17,29H,4,18-23H2,1-3H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIGJBAYMCSNCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-ethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Dibromo-3-{[4-(2-furylcarbonyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B2515154.png)


![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2515158.png)

![1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2515165.png)


![2-(2-Chloro-6-fluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2515169.png)
![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2515172.png)


![N-cyclopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2515175.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2515176.png)